molecular formula C15H21N3O2 B1404390 Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- CAS No. 749898-76-8

Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-

Cat. No.: B1404390
CAS No.: 749898-76-8
M. Wt: 275.35 g/mol
InChI Key: GYPQXBUIJLEARE-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-: is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical spaces and the development of new synthetic methodologies .

Biology: In biology, this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is unique due to its combination of pyrrolidine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and the potential for a wide range of applications .

Properties

IUPAC Name

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-13-5-9-17(10-6-13)14-4-3-12(11-16-14)15(20)18-7-1-2-8-18/h3-4,11,13,19H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPQXBUIJLEARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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